4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrahydrofuran Moiety: This step involves the reaction of the pyrrolo[2,3-d]pyrimidine core with a tetrahydrofuran derivative, often under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Employed in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Tetrahydrofuran-Containing Compounds: Molecules that include the tetrahydrofuran moiety but differ in other structural aspects.
Uniqueness
4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H16ClN3O |
---|---|
Molecular Weight |
265.74 g/mol |
IUPAC Name |
4-chloro-2,6-dimethyl-7-(oxolan-2-ylmethyl)pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H16ClN3O/c1-8-6-11-12(14)15-9(2)16-13(11)17(8)7-10-4-3-5-18-10/h6,10H,3-5,7H2,1-2H3 |
InChI Key |
WLRSJGWFSRERLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CC3CCCO3)N=C(N=C2Cl)C |
Origin of Product |
United States |
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